molecular formula C12H12N4 B1197767 3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole CAS No. 96287-03-5

3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole

Cat. No. B1197767
CAS RN: 96287-03-5
M. Wt: 212.25 g/mol
InChI Key: GPPJRZSFNCYXMK-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethyldipyrido[1,2-A:3’,2’-D]imidazole, also known as Glu-P-3, is an analog amine of the potent genotoxic Glu-P-1 isolated from a glutamic acid pyrolysate . It is a chemical substance with the molecular formula C12H12N4 and a molecular weight of 212.25 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4,6-dimethyldipyrido[1,2-A:3’,2’-D]imidazole is characterized by its molecular formula C12H12N4. It has a molecular weight of 212.25 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

  • Chemical Synthesis and Mutagenicity : Glu-P-3, an analog amine of Glu-P-1 isolated from glutamic acid pyrolysates, was chemically synthesized and found to be more mutagenic than Glu-P-1 in certain bacterial strains. A possible metabolite, N-AcO-AGlu-P-3, binds covalently to the C-8 position of guanine residues in DNA, inducing large conformational changes in the macromolecule (Loukakou et al., 1985).

  • Immunological Detection : Antibodies specific to N-(guanosin-8-yl)-3-N-acetylamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole were used to titrate adducts formed in liver DNA of rats treated with 3-N-acetyl-hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole, indicating covalent binding to the C8 of guanine (Hébert et al., 1985).

  • Mutation Spectrum Analysis : The mutation frequency and spectrum resulting from DNA adducts induced by AGluP3, a derivative of Glu-P-3, were established in Escherichia coli, suggesting the involvement of deacetylated adduct in the molecular mechanisms of AGluP3-induced mutagenesis (Hébert et al., 1988).

  • Reactivity with Nucleic Acids : Studies on the reactivity of nucleic acids in various conformations with Glu-P-3 and its metabolites have been conducted. These studies suggest that Glu-P-3 can probe at the nucleotide level the polymorphism of DNA, and its non-reactivity with Z-DNA might have implications in understanding chemical carcinogenesis (Marrot & Hébert, 2010).

  • Enzymatic Methylation of Modified DNA : The methylation of DNA modified by Glu-P-3 by rat liver DNA-(cytosine-5-)-methyltransferase is decreased compared to native DNA. This indicates that Glu-P-3 bound to guanine residues may block enzyme movement along the DNA helix (Pfohl‐Leszkowicz et al., 1986).

properties

IUPAC Name

6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-4-3-5-16-11(7)15-10-8(2)9(13)6-14-12(10)16/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPJRZSFNCYXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C(=CN=C32)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242189
Record name Glu-P-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole

CAS RN

96287-03-5
Record name Glu-P-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096287035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glu-P-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,6-dimethyldipyrido[1,2-a:3′,2′-d]imidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUK87UW6DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole
Reactant of Route 2
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole
Reactant of Route 3
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole
Reactant of Route 4
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole
Reactant of Route 5
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole
Reactant of Route 6
3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole

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